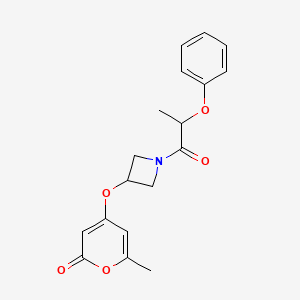
2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H17FN2O2S2 and its molecular weight is 388.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Paracetamol Metabolism and Genetic Differences Paracetamol, a widely used analgesic, undergoes complex metabolism involving several pathways such as glucuronidation and sulfation. Genetic variations significantly influence the activation of paracetamol metabolism, affecting susceptibility to toxicity and therapeutic efficacy. This highlights the importance of understanding genetic profiles to predict drug metabolism and potential toxic side effects in therapeutic contexts (Li-zi Zhao & G. Pickering, 2011).
Thiophene Analogues and Carcinogenic Evaluation Thiophene analogues, structurally similar to certain carcinogens, have been synthesized and evaluated for their potential carcinogenicity. These studies are crucial in understanding the chemical behavior and potential health risks of thiophene-based compounds, including those related to 2-((4-fluorophenyl)thio)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide. The evaluation involves various assays to assess mutagenicity and carcinogenic potential, providing insights into the safety of these compounds (J. Ashby et al., 1978).
Flutamide and Pharmacological Properties Flutamide, a non-steroidal antiandrogen, demonstrates the potential therapeutic applications of compounds like this compound in treating conditions like prostatic cancer. Flutamide acts by targeting androgen-dependent genital organs, showcasing the relevance of studying specific pharmacodynamic and pharmacokinetic properties for therapeutic efficacy and safety (R. N. Brogden & S. Clissold, 1989).
Environmental Protection and Acetaminophen Adsorption The environmental impact of pharmaceutical compounds, including those related to this compound, is a growing concern. Research into the adsorptive elimination of acetaminophen from water highlights the significance of developing efficient removal strategies to mitigate environmental pollution. This research area emphasizes the importance of understanding the environmental behavior and treatment of pharmaceutical pollutants (C. Igwegbe et al., 2021).
Fluorescent Chemosensors Based on Phenol Derivatives The development of fluorescent chemosensors based on specific molecular frameworks, such as 4-methyl-2,6-diformylphenol, illustrates the potential for compounds like this compound to be used in detecting a range of analytes. This research area explores the selectivity, sensitivity, and practical applications of chemosensors in detecting metal ions, anions, and neutral molecules, contributing to advancements in chemical sensing technologies (P. Roy, 2021).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-12-9-13(3-8-17(12)24-2)16-10-26-19(21-16)22-18(23)11-25-15-6-4-14(20)5-7-15/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSLMMPNELPYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2745781.png)


![2-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B2745785.png)

![(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2745788.png)
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)

![3-[[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2745795.png)

![(2Z)-2-{[(4-methylphenyl)sulfonyl]hydrazono}-N-[3-(methylthio)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2745797.png)
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B2745798.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide](/img/structure/B2745799.png)

